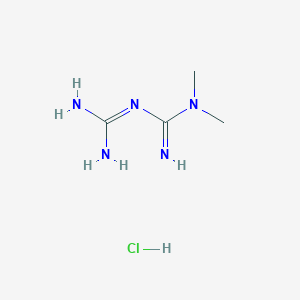

2-carbamimidoyl-1,1-dimethylguanidine

Description

Structure

2D Structure

Properties

Key on ui mechanism of action |

Metformin is widely used to treat hyperglycemia. However, metformin treatment may induce intrahepatic cholestasis and liver injury in a few patients with type II diabetes through an unknown mechanism. Here we show that metformin decreases SIRT1 protein levels in primary hepatocytes and liver. Both metformin-treated wild-type C57 mice and hepatic SIRT1-mutant mice had increased hepatic and serum bile acid levels. However, metformin failed to change systemic bile acid levels in hepatic SIRT1-mutant mice. Molecular mechanism study indicates that SIRT1 directly interacts with and deacetylates Foxa2 to inhibit its transcriptional activity on expression of genes involved in bile acids synthesis and transport. Hepatic SIRT1 mutation elevates Foxa2 acetylation levels, which promotes Foxa2 binding to and activating genes involved in bile acids metabolism, impairing hepatic and systemic bile acid homeostasis. Our data clearly suggest that hepatic SIRT1 mediates metformin effects on systemic bile acid metabolism and modulation of SIRT1 activity in liver may be an attractive approach for treatment of bile acid-related diseases such as cholestasis. Metformin is antihyperglycemic, not hypoglycemic. It does not cause insulin release from the pancreas and does not cause hypoglycemia, even in large doses. Metformin has no significant effects on the secretion of glucagon, cortisol, growth hormone or somatostatin. Metformin reduces glucose levels primarily by decreasing hepatic glucose production and by increasing insulin action in muscle and fat. ... May decrease plasma glucose by reducing the absorption of glucose from the intestine. /Salt not specified/ Metformin potentiates the effect of insulin by mechanisms not fully understood. Metformin does not stimulate pancreatic beta cells to increase secretion of insulin; insulin secretion must be present for metformin to work properly. It is postulated that metformin decreases hepatic glucose production and improves insulin sensitivity by increasing peripheral glucose uptake and utilization. /Salt not specified/ People with Type 2 diabetes mellitus (T2DM) have reduced bone mineral density and an increased risk of fractures due to altered mesenchymal stem cell (MSC) differentiation in the bone marrow. This leads to a shift in the balance of differentiation away from bone formation (osteogenesis) in favour of fat cell development (adipogenesis). The commonly used anti-diabetic drug, metformin, activates the osteogenic transcription factor Runt-related transcription factor 2 (Runx2), which may suppress adipogenesis, leading to improved bone health. Here we investigate the involvement of the metabolic enzyme, AMP-activated protein kinase (AMPK), in these protective actions of metformin. The anti-adipogenic actions of metformin were observed in multipotent C3H10T1/2 MSCs, in which metformin exerted reciprocal control over the activities of Runx2 and the adipogenic transcription factor, PPARgamma, leading to suppression of adipogenesis. These effects appeared to be independent of AMPK activation but rather through the suppression of the mTOR/p70S6K signalling pathway. Basal AMPK and mTOR/p70S6K activity did appear to be required for adipogenesis, as demonstrated by the use of the AMPK inhibitor, compound C. This observation was further supported by using AMPK knockout mouse embryo fibroblasts (MEFs) where adipogenesis, as assessed by reduced lipid accumulation and expression of the adipogeneic transcription factor, C/EBPbeta, was found to display an absolute requirement for AMPK. Further activation of AMPK in wild type MEFS, with either metformin or the AMPK-specific activator, A769662, was also associated with suppression of adipogenesis. It appears, therefore, that basal AMPK activity is required for adipogenesis and that metformin can inhibit adipogenesis through AMPK-dependent or -independent mechanisms, depending on the cellular context. |

|---|---|

CAS No. |

1115-70-4 |

Molecular Formula |

C4H11N5 |

Molecular Weight |

129.16 g/mol |

IUPAC Name |

2-carbamimidoyl-1,1-dimethylguanidine |

InChI |

InChI=1S/C4H11N5/c1-9(2)4(7)8-3(5)6/h1-2H3,(H5,5,6,7,8) |

InChI Key |

XZWYZXLIPXDOLR-UHFFFAOYSA-N |

Isomeric SMILES |

CN(C)/C(=N/C(=N)N)/N.Cl |

Canonical SMILES |

CN(C)C(=NC(=N)N)N.Cl |

boiling_point |

224.1ºC at 760 mmHg |

melting_point |

223 - 226 °C |

Other CAS No. |

1115-70-4 15537-72-1 |

physical_description |

Solid |

Pictograms |

Irritant |

Related CAS |

1674364-49-8 |

shelf_life |

Stable under recommended storage conditions. /Metformin hydrochloride/ |

solubility |

Freely soluble |

Synonyms |

Dimethylbiguanidine Dimethylguanylguanidine Glucophage HCl, Metformin Hydrochloride, Metformin Metformin Metformin HCl Metformin Hydrochloride |

vapor_pressure |

7.58X10-5 mm Hg at 25 °C (est) |

Origin of Product |

United States |

Advanced Molecular and Cellular Mechanisms of Action

Hormonal and Signaling Pathway Modulation

Insulin (B600854) Signaling Sensitivity Enhancement

Metformin (B114582) hydrochloride significantly improves insulin signaling sensitivity through a multifaceted approach, affecting various stages of the insulin signaling cascade in peripheral tissues and the liver. One of its primary mechanisms involves enhancing peripheral glucose uptake. This is partly achieved by inducing the phosphorylation of GLUT4 enhancer factor, which leads to increased recruitment and activity of the glucose transporter type 4 (GLUT4) to the plasma membrane, facilitating insulin-independent glucose uptake into skeletal muscle cells guidetopharmacology.orgciteab.comfishersci.ca.

In the liver, Metformin hydrochloride is particularly effective at suppressing hepatic glucose production, a major contributor to hyperglycemia in type 2 diabetes guidetopharmacology.orgwikipedia.orgresearchgate.net. This hepatic action is thought to significantly enhance hepatic insulin sensitivity, with some studies suggesting this effect is largely mediated by the activation of AMP-activated protein kinase (AMPK) researchgate.net. Metformin’s ability to reduce circulating insulin levels indirectly contributes to improved insulin sensitivity by lessening the activation of receptor tyrosine kinases and associated downstream pathways mims.com.

Data from studies on insulin-resistant rat models of nonalcoholic steatohepatitis and cirrhosis illustrate Metformin's profound impact on hepatic insulin signaling. Treatment with Metformin hydrochloride significantly upregulated the expression of insulin receptor β (IRβ) and increased the phosphorylations of IRβ, insulin receptor substrate 2 (IRS2), and Akt. This led to increased activities of phosphatidylinositol 3-kinase (PI3K) and glycogen (B147801) synthase (GS), while decreasing the activities of glycogen synthase kinase 3α (GSK3α) and glycogen phosphorylase a (GPa), ultimately improving hepatic glycogen storage and insulin resistance hznu.edu.cn.

Table 1: Effects of Metformin Hydrochloride on Hepatic Insulin Signaling Components in Insulin-Resistant Rat Models hznu.edu.cn

| Signaling Component | Control Group (%) | Model Group (%) | Metformin Treatment (Fold over Model Group) |

| IRβ Phosphorylation | 100 | 33.22 | 2.73-fold |

| IRS2 Phosphorylation | 100 | 35.08 | 2.30-fold |

| Akt Level | 100 | 289 (2.89-fold) | Reduced by 51.87% (from model group level) |

| Akt Ser473 Phosphorylation | 100 | 52.21 | 2.09-fold |

Modulation of Key Signaling Axes: Akt, mTOR, JNK, STAT, Nrf2, Wnt, aPKC-CBP

Metformin hydrochloride exerts its effects by modulating several critical intracellular signaling pathways, often with both direct and indirect consequences on cellular function, proliferation, and survival.

Akt (Protein Kinase B) : Metformin hydrochloride primarily suppresses the PI3K/Akt pathway, which is frequently overactivated in various diseases, including cancer citeab.comharvard.edufishersci.cacenmed.com. This suppression typically manifests as decreased phosphorylation of Akt, impacting processes such as cell proliferation and apoptosis citeab.comharvard.educiteab.com. For instance, studies have shown that Metformin treatment can reduce the expression levels of PIK3CA and phosphorylated Akt (p-Akt) in human cancer cell lines harvard.educenmed.com. However, in specific contexts like insulin-resistant hepatic tissues, Metformin has been observed to increase Akt phosphorylation as part of its mechanism to improve insulin sensitivity and hepatic glycogen storage hznu.edu.cn.

mTOR (mammalian Target of Rapamycin) : A key mechanism of Metformin is its inhibitory effect on the mTOR signaling pathway, often mediated by AMP-activated protein kinase (AMPK) mims.comciteab.commetabolomicsworkbench.orgtranscriptionfactor.org. Metformin inhibits mitochondrial respiratory chain complex I, leading to reduced ATP production and an increase in AMP:ATP ratio, which activates AMPK researchgate.netmims.com. Activated AMPK then phosphorylates tuberous sclerosis complex 2 (TSC2) and RAPTOR (a component of mTOR complex 1, mTORC1), thereby inhibiting mTORC1 activity mims.commetabolomicsworkbench.orgtranscriptionfactor.org. This inhibition represses protein synthesis, cell proliferation, and cell cycle progression citeab.commetabolomicsworkbench.org. Some research also suggests Metformin can directly inhibit mTOR, independently of AMPK and TSC2 mims.com.

JNK (c-Jun N-terminal Kinases) : Metformin hydrochloride has been shown to activate the JNK/p38 MAPK (mitogen-activated protein kinase) pathway, particularly in the context of inducing apoptosis and inhibiting cell proliferation in various cancer cell lines fishersci.ca. This activation can sometimes be mediated through the generation of reactive oxygen species (ROS).

STAT (Signal Transducers and Activators of Transcription) : Metformin has demonstrated the ability to downregulate components of the JAK/STAT signaling pathway. This pathway plays crucial roles in cytokine signaling, cell growth, and apoptosis. Specifically, Metformin has been observed to suppress the RAGE-JAK2-STAT1 signaling axis in the context of diabetes-induced osteopenia. It has also been reported to influence JAK2-STAT3 in cardioprotective effects and to inhibit STAT3 phosphorylation in certain cancer cells.

Nrf2 (Nuclear factor erythroid 2-related factor 2) : Metformin modulates the Nrf2 signaling pathway, which is a master regulator of redox homeostasis and a key defense mechanism against oxidative stress and inflammation. Metformin can upregulate Nrf2-mediated transcription, stimulating the expression of antioxidant enzymes like HO-1 (heme oxygenase-1). This action contributes to its antioxidant, anti-inflammatory, and neuroprotective effects. Furthermore, Metformin has been shown to downregulate p65 (a subunit of NF-κB) and upregulate Nrf2, thereby improving angiogenesis impairment.

Wnt (Wingless and Int) : Metformin hydrochloride impacts the Wnt/β-catenin signaling pathway, which is often deregulated in various cancers and plays a role in processes such as cell proliferation, migration, and stemness. Metformin can suppress Wnt signaling by inhibiting mitochondrial complex I, thereby reducing mitochondrial oxidative phosphorylation and ROS levels. Its effect on the Wnt pathway can involve reducing β-catenin accumulation and interfering with β-catenin transcriptional complex formation, sometimes in a cancer-specific manner. Additionally, Metformin has been found to enhance glucagon-like peptide-1 (GLP-1) production and secretion through crosstalk between insulin and Wnt signaling pathways.

aPKC-CBP (atypical Protein Kinase C-CREB-binding Protein) : Metformin hydrochloride is known to activate the atypical protein kinase C (aPKC)-CREB-binding protein (CBP) pathway. This activation promotes neurogenesis (the generation of new neurons) from neural precursors and enhances spatial memory formation, suggesting a potential therapeutic role in nervous system therapies.

Transcriptomic, Proteomic, and Epigenetic Research in Metformin Hydrochloride Action

Gene Expression Regulation

Metformin (B114582) hydrochloride significantly modulates gene expression, primarily through mechanisms involving AMP-activated protein kinase (AMPK) activation, but also via AMPK-independent pathways. These alterations impact various metabolic pathways, notably gluconeogenesis, lipid metabolism, and adipogenesis.

One of the primary therapeutic effects of metformin hydrochloride is its ability to inhibit hepatic gluconeogenesis, thereby reducing glucose production in the liver fishersci.commims.com. This inhibition is mediated, in part, through transcriptional repression of key gluconeogenic genes. Studies have consistently shown that metformin hydrochloride represses the expression of genes such as G6pc (glucose 6-phosphatase) and PEPCK (phosphoenolpyruvate carboxykinase), which are critical enzymes in the gluconeogenic pathway fishersci.commims.comnih.govfishersci.ca.

The regulation of gluconeogenic gene expression by metformin hydrochloride involves complex molecular interactions. For instance, AMPK activation by metformin hydrochloride can lead to the phosphorylation of CBP (CREB-binding protein) at Ser436, which in turn influences gene expression, independently of CRTC2 (CREB-regulated transcription coactivator 2) fishersci.com. Furthermore, various transcription factors play a role in this process, including the orphan nuclear receptor SHP (small heterodimer partner) and Krüppel-like factor 15 (KLF15) fishersci.comnih.govfishersci.ca.

| Gene Name | Function/Role in Gluconeogenesis | Metformin's Effect on Expression | Reference |

|---|---|---|---|

| G6pc (Glucose 6-phosphatase) | Catalyzes final step in hepatic glucose production | Repressed / Downregulated | fishersci.commims.comnih.govfishersci.ca |

| PEPCK (Phosphoenolpyruvate carboxykinase) | Key enzyme in gluconeogenesis | Repressed / Downregulated | fishersci.comnih.govfishersci.ca |

| HPD (4-hydroxyphenylpyruvate dioxygenase) | Amino acid–degrading enzyme, implicated in gluconeogenic substrate availability | Downregulated | nih.gov |

| ALT1 (Alanine aminotransferase 1) | Amino acid–catabolic enzyme | Attenuated hepatic expression | nih.gov |

| ProDH (Proline dehydrogenase) | Amino acid–catabolic enzyme | Attenuated hepatic expression | nih.gov |

Metformin hydrochloride exerts a significant influence on lipid metabolism and adipogenesis across various tissues, including skeletal muscle, adipose tissue, liver, and intestine probes-drugs.org. Its effects on adipogenesis are notably concentration-dependent, exhibiting a biphasic response. Lower concentrations (1.25–2.5 mM) have been observed to promote adipocyte differentiation, while higher concentrations (5–10 mM) tend to inhibit this process probes-drugs.org.

The molecular basis for these effects involves the modulation of key adipogenic and lipogenic genes. Metformin hydrochloride has been shown to decrease the expression of genes such as PPARγ (peroxisome proliferator-activated receptor gamma), C/EBPα (CCAAT/enhancer-binding protein alpha), FASN (fatty acid synthase), FATCD36 (fatty acid translocase/CD36), SCD-1 (stearoyl-CoA desaturase 1), and aP2 (adipocyte Protein 2) probes-drugs.org. Furthermore, metformin hydrochloride-induced AMPK activation can inhibit lipid droplet fusion and growth during adipogenesis by downregulating proteins such as Cidec, Perilipin1, and Rab8a probes-drugs.org. It also contributes to reduced intramyocellular levels of long-chain fatty acids, diacylglycerols, and ceramides (B1148491) probes-drugs.org. In the liver, metformin hydrochloride inhibits lipogenesis fishersci.com.

| Gene/Protein Name | Function/Role in Lipid Metabolism/Adipogenesis | Metformin's Effect on Expression/Activity | Context/Concentration | Reference |

|---|---|---|---|---|

| PPARγ | Master regulator of adipogenesis; activates lipid uptake and storage | Decreased / Downregulated | Higher concentrations (5-10 mM) inhibit adipogenesis; also reduced in human CV-MSCs at day 14 | probes-drugs.org |

| C/EBPα | Works with PPARγ to regulate differentiation and lipid metabolism | Decreased / Downregulated | Higher concentrations (5-10 mM) inhibit adipogenesis; also reduced in human CV-MSCs at day 14 | probes-drugs.org |

| FASN | Involved in fatty acid synthesis and desaturation | Decreased / Downregulated | Higher concentrations (5-10 mM) inhibit adipogenesis; in human preadipocytes | probes-drugs.org |

| FATCD36 | Fatty acid transporter involved in lipid uptake and storage | Decreased / Downregulated | Higher concentrations (5-10 mM) inhibit adipogenesis | probes-drugs.org |

| SCD-1 | Rate-limiting enzyme in monounsaturated fatty acid biosynthesis | Suppressed / Downregulated | Via TR4 phosphorylation by AMPK | probes-drugs.org |

| aP2 | Facilitates fatty acid transport and intracellular lipid storage | Decreased / Downregulated | Higher concentrations (5-10 mM) inhibit adipogenesis | probes-drugs.org |

| Cidec, Perilipin1, Rab8a | Proteins involved in lipid droplet fusion and growth during adipogenesis | Downregulated | Via AMPK activation | probes-drugs.org |

| HSL (Hormone-sensitive lipase) | Elevates lipolysis | Expression induced, phosphorylation increased | In differentiated adipocytes, pharmacological concentrations | |

| ABCG1 | Mediates cholesterol and lipid efflux from cells | Downregulated | In adipogenesis | |

| ACSL1 | Activates long-chain fatty acids for lipid synthesis and storage | Downregulated | In adipogenesis | |

| CHOP | Anti-adipogenic gene | Significantly inhibited | At 1.25 mM metformin in 3T3-L1 cells (early stage) | |

| LEP (Leptin) | Involved in energy regulation and satiety signaling | Downregulated | In adipogenesis | |

| LPL | Catalyzes hydrolysis of triglycerides in lipoproteins | Downregulated | In adipogenesis | |

| PDE3B | Modulates cAMP levels affecting lipolysis and adipocyte differentiation | Downregulated | In adipogenesis |

Metformin hydrochloride's impact on gene expression is largely mediated through its modulation of various transcription factors. This modulation is central to its effects on glucose and lipid metabolism, as well as its broader cellular functions.

The orphan nuclear receptor SHP (small heterodimer partner) is upregulated by metformin hydrochloride in an AMPK-dependent manner. SHP functions as a transcriptional repressor, inhibiting CREB-dependent hepatic gluconeogenic gene expression by directly interacting with CREB and competing with CRTC2 binding within the CREB-CBP complex fishersci.comfishersci.ca.

Another key transcription factor influenced by metformin hydrochloride is KLF15 (Krüppel-like factor 15). Metformin hydrochloride suppresses KLF15 gene expression and promotes its ubiquitination, leading to proteasomal degradation. KLF15 plays a role in the expression of both gluconeogenic and amino acid-catabolic enzymes, suggesting its involvement in regulating gluconeogenesis by controlling substrate availability fishersci.comnih.gov.

The specificity protein (SP) transcription factors (SP1, SP3, and SP4) are also affected by metformin hydrochloride. These factors are known to modulate the expression of metformin transporters. Metformin hydrochloride has been shown to downregulate the expression of SP1, SP3, and SP4, which, in turn, can lead to the inhibition of pro-oncogenic genes and signaling pathways, including mTOR and Ras in cancer cells.

AMPK activation by metformin hydrochloride also leads to the suppression of SREBP-1 (sterol regulatory element-binding protein 1), a master regulator in lipogenesis, thereby inhibiting its function. Additionally, in studies involving metformin-induced gene regulation in macrophages, transcription factor binding sites for ATF1 (activating transcription factor 1) and the Forkhead transcription factor family have been found to be enriched, indicating their involvement in metformin's effects on gene expression. The nuclear receptor TR4 is another target; metformin hydrochloride-induced AMPK phosphorylation of TR4 inhibits its transactivation, which results in the suppression of SCD1 gene expression.

| Transcription Factor | Metformin's Effect | Associated Pathway/Genes | Reference |

|---|---|---|---|

| SHP (Small Heterodimer Partner) | Upregulated (AMPK-dependent) | Inhibits CREB-dependent hepatic gluconeogenic gene expression (PEPCK, G6Pase) | fishersci.comfishersci.ca |

| KLF15 (Krüppel-like factor 15) | Suppressed gene expression, promoted ubiquitination and proteasomal degradation | Regulates gluconeogenic and amino-acid-catabolic enzymes (HPD, PEPCK) | fishersci.comnih.gov |

| SP1, SP3, SP4 | Downregulated expression | Modulates expression of metformin transporters; affects pro-oncogenic genes and signaling pathways (mTOR, Ras) | |

| SREBP-1 (Sterol Regulatory Element-Binding Protein 1) | Suppressed (via AMPK activation) | Key regulator of lipogenesis | |

| ATF1 (Activating Transcription Factor 1) | Involved in metformin-induced gene regulation | Genes induced by both heme and metformin in macrophages | |

| Forkhead transcription factor family | Involved in metformin-induced gene regulation | Genes induced by metformin but not by heme in macrophages | |

| TR4 (Nuclear Receptor TR4) | Inhibited transactivation (via AMPK phosphorylation) | Suppresses SCD1 gene expression |

Epigenetic Modifications

Metformin hydrochloride's influence extends to the epigenetic landscape, altering DNA methylation patterns and histone modifications, which can profoundly impact gene expression and cellular function.

Metformin hydrochloride has been shown to induce genome-wide alterations in DNA methylation. A notable mechanism involves its ability to lead to hypermethylation of tumor-promoting pathway genes. This effect is partly mediated through the modulation of S-adenosylhomocysteine hydrolase (SAHH) activity. Metformin hydrochloride upregulates microRNA let-7 via AMPK activation, which then leads to the degradation of H19 long noncoding RNA. H19 typically binds to and inactivates SAHH, so its degradation indirectly modulates SAHH activity and DNA methylation. Specifically, metformin hydrochloride induces DNA methylation at the promoter of H19, leading to its downregulation. It has also been reported to increase DNA methylation in the insulin (B600854) gene promoter, resulting in reduced insulin gene transcription.

Beyond its effects on specific genes, metformin hydrochloride can influence the activity of DNA methyltransferases (DNMTs) and ten-eleven translocation (TET) hydroxylases. Metformin hydrochloride can protect the AMPK-mediated phosphorylation of the TET2 demethylating enzyme, which enhances TET2 stability and increases 5-hydroxymethylcytosine (B124674) (5hmC) levels. This action can help impede aberrant epigenetic reprogramming, particularly in high glucose environments, and maintain genomic stability. Furthermore, metformin hydrochloride may increase the S-adenosylmethionine (SAM) to S-adenosylhomocysteine (SAH) ratio, which can enhance the methylation capacity of DNA methyltransferases. Studies have also observed that metformin hydrochloride decreases DNA methylation of metformin transporter genes, such as SLC22A1, SLC22A3, and SLC47A1, in the human liver.

| Target of DNA Methylation | Metformin's Effect on Methylation | Mechanism/Context | Reference |

|---|---|---|---|

| Genome-wide DNA methylation | Induces alterations, can lead to hypermethylation | Modulating SAHH activity via let-7/H19 axis; increases SAM:SAH ratio | |

| Tumor-promoting pathway genes | Hypermethylation | Via H19/SAHH axis | |

| H19 promoter | Increased DNA methylation | Leads to downregulation of H19 expression | |

| Insulin gene promoter | Increased DNA methylation | Reduces insulin gene transcription | |

| TET2 (demethylating enzyme) | Increases stability and 5hmC levels | AMPK-mediated phosphorylation of TET2 | |

| Metformin transporter genes (SLC22A1, SLC22A3, SLC47A1) | Decreased DNA methylation (especially promoter region) | Observed in human liver of diabetic subjects on metformin |

Metformin hydrochloride significantly impacts post-translational modifications of histones, including acetylation, methylation, and ubiquitination, thereby influencing chromatin structure and gene accessibility.

Acetylation: Metformin hydrochloride affects the activity of histone acetyltransferases (HATs) and histone deacetylases (HDACs). AMPK activation by metformin hydrochloride has been shown to enhance the activity of SIRT1, a class III HDAC. This can lead to a reduction in acetylated p53 and the expression of p21. Conversely, in HepG2 cells, low concentrations of metformin hydrochloride can suppress SIRT1 deacetylase activity on p53, leading to increased p53 acetylation. Metformin hydrochloride has also been reported to inhibit diabetes-associated HDACs activity, resulting in increased histone H3 acetylation in the liver. However, in breast cancer cells, metformin hydrochloride treatment was observed to reduce H3K9 acetylation. The drug's influence on intracellular acetyl-CoA levels, a crucial cofactor for HATs, also contributes to these effects. Proteomic studies have shown that metformin-mediated AMPK activation is associated with increased acetylation through the inhibition of acetyl-CoA carboxylase and the accumulation of acetyl-CoA. Furthermore, metformin hydrochloride has been found to diminish the protein expression of PCAF (p300/CBP-associated factor), a histone acetyltransferase.

Methylation: Metformin hydrochloride alters histone methylation status, which is critical for gene regulation. Research indicates that metformin hydrochloride treatment can increase global H3K4me2 (histone H3 lysine (B10760008) 4 dimethylation) but reduce global levels of H3K27me2 (histone H3 lysine 27 dimethylation) and H3K9me2 (histone H3 lysine 9 dimethylation). These changes may be attributed to the inhibition of histone methyltransferases (HMTs), such as SUV39H1 and MMSET. Metformin hydrochloride-induced AMPK activation can phosphorylate EZH2 (enhancer of zeste homolog 2), leading to attenuated methyltransferase activity of PRC2 (polycomb repressive complex 2). The drug's effect on histone methylation may also involve α-ketoglutarate, a co-activator of histone demethylases. Additionally, metformin hydrochloride has been shown to reduce H3K4me3 (histone H3 lysine 4 trimethylation) levels at the promoter regions of positive cell cycle regulatory genes, and to increase the trimethylation of H3K79.

Ubiquitination: Metformin hydrochloride has been observed to reduce the global levels of histone H2B lysine 120 (H2BK120) monoubiquitination and the transcription of its target genes, including p21 and cyclin D1, which are important cell cycle regulators. It is hypothesized that this reduction might be linked to metformin hydrochloride's inhibition of glycolysis, as glycolysis is a prerequisite for H2B ubiquitination. AMPK activation by metformin hydrochloride is also implicated in this inhibitory effect on histone ubiquitination. Beyond histones, metformin hydrochloride promotes the ubiquitination of KLF15, leading to its proteasomal degradation fishersci.com.

| Modification Type | Histone/Lysine Target | Metformin's Effect | Associated Enzyme/Mechanism | Reference |

|---|---|---|---|---|

| Acetylation | Histone H3 (global) | Increased | Inhibition of diabetes-associated HDACs activity | |

| Histone H3K9 | Reduced | In breast cancer cells | ||

| p53 | Reduced (via SIRT1 enhancement); Increased (via SIRT1 suppression) | AMPK-activated SIRT1 activity; low metformin concentration on SIRT1 deacetylase activity | ||

| General acetylation | Increased | Inhibition of acetyl-CoA carboxylase, accumulation of acetyl-CoA (AMPK-mediated) | ||

| Methylation | Global H3K4me2 | Increased | Unknown how specificity is determined; possibly via α-ketoglutarate | |

| Global H3K27me2, H3K9me2 | Reduced | Possible inhibition of HMTs (SUV39H1, MMSET); via α-ketoglutarate | ||

| EZH2 (histone methyltransferase) | Attenuated methyltransferase activity | AMPK-mediated phosphorylation | ||

| H3K4me3 at promoters of cell cycle regulatory genes | Reduced | Suppressed MLL1, MLL2, WDR82 (H3K4 methyltransferases) | ||

| H3K79 (trimethylation) | Increased | Via AMPK activation | ||

| Ubiquitination | Histone H2BK120 monoubiquitination | Reduced | Possibly by inhibiting glycolysis (AMPK-activated) | |

| KLF15 | Promoted ubiquitination and degradation | For proteasomal degradation | fishersci.com |

Cellular Processes and Homeostasis Regulated by Metformin Hydrochloride

Glucose Metabolism Regulation at the Cellular Level

Metformin (B114582) hydrochloride's principal therapeutic action is the reduction of hyperglycemia, which it achieves through a multi-faceted approach targeting the liver, peripheral tissues, and the intestine. drugbank.comfda.govdroracle.ai

Hepatic Glucose Production Modalities

The liver is a primary site of action for metformin, where it significantly curtails hepatic glucose production (HGP), a major contributor to fasting hyperglycemia in type 2 diabetes. portlandpress.combioscientifica.comnih.gov This is accomplished through several interconnected mechanisms:

AMP-activated Protein Kinase (AMPK) Activation: A key molecular mechanism involves the activation of AMPK, a cellular energy sensor. portlandpress.combioscientifica.compatsnap.com Metformin is thought to transiently inhibit mitochondrial respiratory chain complex I, leading to an increase in the cellular AMP:ATP ratio. portlandpress.comnih.gov This shift in cellular energy status activates AMPK. portlandpress.comnih.gov Activated AMPK then phosphorylates and inactivates key enzymes involved in gluconeogenesis, the process of synthesizing glucose from non-carbohydrate precursors. bioscientifica.comebmconsult.com

Transcriptional Regulation: Metformin can suppress the expression of genes encoding gluconeogenic enzymes, such as phosphoenolpyruvate (B93156) carboxykinase (PEPCK) and glucose-6-phosphatase (G6Pase). nih.govebmconsult.com This is partly mediated by AMPK activation, which can inhibit the activity of transcriptional co-activators like CREB-regulated transcription coactivator 2 (CRTC2). bioscientifica.com

AMPK-Independent Mechanisms: Evidence also points to AMPK-independent actions. Metformin has been shown to directly inhibit the enzyme fructose-1,6-bisphosphatase, a key regulatory point in gluconeogenesis. nih.govnih.gov Additionally, it may attenuate the ability of glucagon (B607659) to increase cyclic AMP (cAMP) levels, thereby reducing the signaling cascade that promotes glucose production. nih.govnih.gov

Table 1: Mechanisms of Metformin on Hepatic Glucose Production

| Mechanism | Key Molecular Target/Process | Primary Outcome |

|---|---|---|

| AMPK Activation | Mitochondrial Respiratory Chain Complex I | Decreased ATP, Increased AMP:ATP ratio, AMPK activation |

| Transcriptional Regulation | PEPCK, G6Pase, CRTC2 | Reduced synthesis of gluconeogenic enzymes |

| AMPK-Independent Inhibition | Fructose-1,6-bisphosphatase | Direct inhibition of a key gluconeogenic enzyme |

| Glucagon Signaling Attenuation | Cyclic AMP (cAMP) production | Reduced glucagon-stimulated glucose production |

Peripheral Glucose Uptake Enhancement

Metformin improves insulin (B600854) sensitivity in peripheral tissues, particularly skeletal muscle and adipose tissue, leading to increased glucose uptake and utilization. drugbank.compharmgkb.orgnih.gov This effect helps to lower postprandial blood glucose levels.

GLUT4 Translocation: A critical aspect of this process is the enhanced translocation of glucose transporter type 4 (GLUT4) from intracellular vesicles to the plasma membrane. patsnap.comnih.gov This is facilitated by the activation of AMPK. nih.govnih.gov Activated AMPK can phosphorylate various downstream targets, including TBC1 domain family member 1 (TBC1D1), which plays a role in regulating GLUT4 translocation. nih.gov

Insulin Signaling Pathway: Metformin has been shown to positively influence the insulin signaling pathway. It can increase the expression and tyrosine kinase activity of the insulin receptor. portlandpress.comnih.gov Some studies suggest metformin can potentiate insulin-induced GLUT4 translocation through the inhibition of SHIP2 (Src homology 2 containing inositol (B14025) 5-phosphatase 2), an enzyme that negatively regulates insulin signaling. mdpi.com

Intestinal Glucose Metabolism and Absorption

The gastrointestinal tract has emerged as a significant site of metformin action. drugbank.comnih.govresearchgate.net High concentrations of metformin accumulate in the enterocytes of the small intestine. nih.govresearchgate.net

Reduced Glucose Absorption: Metformin has been demonstrated to reduce the intestinal absorption of glucose. pharmgkb.orgresearchgate.net This may be due to increased anaerobic glucose metabolism within the enterocytes, leading to increased lactate (B86563) production and reduced net glucose uptake. drugbank.comnih.gov

Gut Microbiota Modulation: Metformin alters the composition of the gut microbiota. researchgate.netnih.govsemanticscholar.org It has been associated with an increase in the abundance of certain beneficial bacteria, such as Akkermansia muciniphila and short-chain fatty acid (SCFA)-producing bacteria. semanticscholar.orgmdpi.com These changes in the gut microbiome can contribute to improved glucose homeostasis. mdpi.com

GLP-1 Secretion: Metformin can increase the secretion of glucagon-like peptide-1 (GLP-1) from intestinal L-cells. patsnap.comresearchgate.netfrontiersin.org GLP-1 is an incretin (B1656795) hormone that enhances insulin secretion, inhibits glucagon release, and slows gastric emptying, all of which contribute to lower blood glucose levels. patsnap.comfrontiersin.org

Lipid Metabolism Regulation at the Cellular Level

Adipogenesis and Adipocyte Differentiation Modulation

Adipogenesis is the process by which preadipocytes differentiate into mature adipocytes (fat cells). Metformin's effect on this process appears to be complex and context-dependent.

Inhibition of Adipogenesis: Several studies have shown that metformin can inhibit adipogenesis. mdpi.comnih.govaging-us.com This effect can be mediated through both AMPK-dependent and AMPK-independent pathways. mdpi.comnih.gov In some cellular contexts, metformin suppresses the mTOR/p70S6K signaling pathway, which is involved in adipocyte differentiation. nih.gov It can also suppress key adipogenic transcription factors like PPARγ (peroxisome proliferator-activated receptor gamma) and C/EBPα (CCAAT/enhancer-binding protein alpha). mdpi.comnih.gov

Dose-Dependent Effects: Research in 3T3-L1 preadipocytes has indicated a dual, dose-dependent effect. Lower concentrations of metformin were found to promote adipocyte differentiation, while higher concentrations inhibited it. mdpi.comnih.gov This highlights the complexity of metformin's action on fat cell development.

Table 2: Dose-Dependent Effects of Metformin on Adipogenesis in 3T3-L1 Cells

| Metformin Concentration | Effect on Adipogenesis | Associated Gene Expression Changes |

|---|---|---|

| Lower (e.g., 1.25-2.5 mM) | Induction | Increased PPARγ, C/EBPα, FASN |

| Higher (e.g., 5-10 mM) | Inhibition | Decreased PPARγ, C/EBPα, FASN |

Fatty Acid Oxidation and Synthesis Regulation

Metformin plays a crucial role in regulating the balance between fatty acid synthesis (lipogenesis) and fatty acid oxidation (breakdown).

Inhibition of Lipogenesis: A primary mechanism for this is the AMPK-mediated phosphorylation and inactivation of acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. nih.govnih.govnih.gov By inhibiting ACC, metformin reduces the production of malonyl-CoA, a key building block for new fatty acids. nih.govresearchgate.net Metformin also suppresses the expression of the key lipogenic transcription factor, sterol regulatory element-binding protein-1c (SREBP-1c). pharmgkb.orgnih.gov

Stimulation of Fatty Acid Oxidation: The decrease in malonyl-CoA levels relieves its inhibitory effect on carnitine palmitoyltransferase 1 (CPT1), an enzyme that facilitates the transport of fatty acids into the mitochondria for oxidation. researchgate.net This leads to an increase in fatty acid oxidation. nih.gov This dual action of inhibiting synthesis and promoting oxidation helps to reduce hepatic lipid accumulation (steatosis) and improve insulin sensitivity. nih.govnih.gov

Triglyceride Catabolism

Metformin hydrochloride exerts a notable influence on lipid metabolism, particularly in the reduction of plasma triglyceride levels. This effect is largely mediated through the activation of AMP-activated protein kinase (AMPK), a critical cellular energy sensor. The activation of AMPK by metformin initiates a cascade of events that collectively decrease triglyceride synthesis and accumulation.

Additional pathways contribute to metformin's lipid-lowering effects. Research indicates that metformin can inhibit the intestinal absorption of bile acids, which prompts the liver to synthesize more bile acids from cholesterol, indirectly impacting lipid homeostasis. In studies involving fructose-fed rats, the triglyceride-lowering effect of metformin was linked to an increase in the activity of lipoprotein lipase (B570770) (LPL), an enzyme crucial for the breakdown of triglycerides in the bloodstream. A meta-analysis of randomized controlled trials corroborated these findings, demonstrating a statistically significant mean reduction in triglyceride levels in patients treated with metformin.

However, the effect on liver fat can be complex. One study in insulin-resistant individuals found that while metformin decreased the concentration of very-low-density lipoprotein (VLDL)-triglycerides in the blood, the total intrahepatic triglyceride (IHTG) content did not change. This was attributed to a concurrent increase in hepatic de novo lipogenesis (DNL), suggesting that metformin's effects on liver fat are multifaceted.

| Target/Pathway | Effect of Metformin | Outcome | References |

|---|---|---|---|

| AMP-activated protein kinase (AMPK) | Activation | Initiates downstream effects on lipid synthesis. | |

| Acetyl-CoA Carboxylase (ACC) | Inhibition (via AMPK) | Decreased production of malonyl-CoA, a key substrate for fatty acid synthesis. | |

| Sterol Regulatory Element-Binding Protein-1c (SREBP-1c) | Downregulation | Reduced expression of lipogenic genes like fatty acid synthase (FASN). | |

| Lipoprotein Lipase (LPL) | Increased Activity | Enhanced clearance of triglycerides from the bloodstream. | |

| Intestinal Bile Acid Absorption | Inhibition | Increased use of cholesterol for bile acid synthesis in the liver. |

Modulation of Protein Synthesis and Degradation

Metformin hydrochloride significantly modulates the cellular economy of proteins by primarily inhibiting their synthesis. This action is intricately linked to its regulation of the AMPK/mTOR signaling axis, a central control system for cellular growth and metabolism.

Upon entering the cell, metformin activates AMPK, which in turn phosphorylates and activates the Tuberous Sclerosis Complex 2 (TSC2). The activated TSC1/TSC2 complex functions as a GTPase-activating protein (GAP) for the small GTPase Rheb. By converting Rheb to its inactive, GDP-bound state, the TSC complex effectively shuts down the mammalian target of rapamycin (B549165) (mTOR) complex 1 (mTORC1), a master regulator of protein synthesis.

The inhibition of mTORC1 has profound consequences for the translational machinery. It leads to the dephosphorylation and activation of the eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). In its active, hypophosphorylated state, 4E-BP1 binds to the cap-binding protein eIF4E, preventing the assembly of the eIF4F translation initiation complex and thereby blocking the initiation step of protein synthesis. Concurrently, mTORC1 inhibition leads to the dephosphorylation and inactivation of the p70S6 kinase (p70S6K), further dampening protein translation.

Research has demonstrated this effect across various cell types. In colorectal and breast cancer cells, metformin causes a robust reduction in the synthesis of proteins, including the oncoprotein MYC, by altering signaling through both the mTOR-4EBP-eIF4E and MNK1-eIF4G-eIF4E axes. Similarly, in bovine granulosa cells, metformin was shown to decrease protein synthesis in response to IGF1 through an AMPK-dependent inhibition of p70S6K. While the primary effect is on synthesis, some reports also indicate metformin can counteract protein catabolism under certain conditions.

| Step | Molecule/Complex | Action Induced by Metformin | References |

|---|---|---|---|

| 1 | AMPK | Activation | |

| 2 | TSC1/TSC2 Complex | Activation (via AMPK) | |

| 3 | Rheb | Inactivation (converted to GDP-bound state) | |

| 4 | mTORC1 | Inhibition | |

| 5 | 4E-BP1 | Dephosphorylation (Activation) | |

| 6 | p70S6K | Dephosphorylation (Inactivation) | |

| Outcome | Inhibition of mRNA Translation Initiation and Reduced Protein Synthesis |

Autophagy Induction and Regulation Mechanisms

Metformin hydrochloride is a well-documented inducer of autophagy, a catabolic "self-eating" process essential for cellular homeostasis, which involves the degradation of damaged organelles and long-lived proteins. The principal mechanism underlying this induction is the activation of AMPK and subsequent inhibition of the mTOR signaling pathway, a key negative regulator of autophagy.

Autophagic Flux and Vesicle Formation

Metformin not only initiates autophagy but also promotes autophagic flux, which is the complete process from the formation of autophagosomes to their fusion with lysosomes and the degradation of their contents. Evidence for this includes the increased conversion of the microtubule-associated protein light chain 3-I (LC3-I) to its lipidated form, LC3-II, which is incorporated into the autophagosome membrane. Direct observation via transmission electron microscopy has confirmed a significant increase in the number of autophagic vacuoles in cells treated with metformin.

Furthermore, the degradation of the protein p62/SQSTM1, which acts as a cargo receptor for ubiquitinated substrates, is another indicator of active autophagic flux. Studies also show that metformin treatment can upregulate the expression of key proteins required for autophagosome formation, such as Atg3 and Atg7. However, it is noteworthy that some research has pointed to contrasting effects in specific cell types. For instance, in cardiomyocytes, metformin was found to inhibit autophagic flux, a phenomenon suggested to be a protective mechanism against certain stressors.

Selective Autophagy: Mitophagy

Metformin also influences mitophagy, the selective degradation of mitochondria by autophagy, which is a critical process for mitochondrial quality control. The role of metformin in mitophagy appears to be context-dependent. Several studies have shown that metformin promotes mitophagy through the PINK1/Parkin signaling pathway. In peripheral blood mononuclear cells from individuals with type 2 diabetes, metformin treatment restored diminished levels of PINK1 and Parkin proteins, thereby enhancing mitophagy. Similarly, metformin has been shown to activate mitophagy via the p-AMPK-PINK1-Parkin pathway in renal cells.

In contrast, other research has reported an inhibitory effect of metformin on mitophagy. In cardiomyocytes, metformin was observed to inhibit doxorubicin-induced mitophagy, which was proposed as a mechanism of its cardioprotective effects against the chemotherapy drug's toxicity. This highlights the complexity of metformin's action, which can vary depending on

Apoptosis Pathways and Programmed Cell Death Modulation

Induction of Apoptosis in Specific Cell Types

Metformin hydrochloride has been demonstrated to induce apoptosis, or programmed cell death, in a variety of cell types, with a pronounced effect observed in cancer cells. This pro-apoptotic activity is a key mechanism behind its anti-cancer potential.

In pancreatic cancer cell lines (ASPC-1, BxPc-3, PANC-1, and SW1990), metformin's ability to inhibit cell proliferation is directly linked to the induction of apoptosis. nih.gov This process is mediated through the activation of both caspase-8 and caspase-9-initiated signaling pathways, indicating the involvement of both the extrinsic and intrinsic apoptotic pathways. nih.gov The induction is associated with the cleavage of poly-ADP-ribose polymerase (PARP) and the activation of caspases-3, -8, and -9 in a time- and dose-dependent manner. nih.govtermedia.pl Similarly, in human osteosarcoma cells (143B and U2OS), metformin treatment leads to characteristic apoptotic features such as cell shrinkage, chromatin condensation, and nuclear fragmentation. nih.gov

Breast cancer cells also exhibit apoptosis in response to metformin, although this effect can be influenced by the cellular environment. Studies have shown that metformin induces apoptosis in MCF-7, SKBR3, and MDA-MB-231 breast cancer cells, particularly when they are cultured in nutrient-poor conditions with physiological glucose concentrations. plos.org This pro-apoptotic effect was linked to the activation of AMP-activated protein kinase (AMPK). plos.org In ovarian cancer cells (SKOV-3), metformin-induced apoptosis is associated with a decrease in the expression of the anti-apoptotic protein survivin (encoded by the BIRC5 gene). termedia.pl The process in other ovarian cancer cell lines (OVCAR-3 and OVCAR-4) involves the activation of caspases 3/7 and changes in the balance of Bcl-2 family proteins, with a downregulation of anti-apoptotic Bcl-2 and Bcl-xL and an upregulation of pro-apoptotic Bax and Bad. termedia.pl

Furthermore, in gastric adenocarcinoma cells (AGS), metformin triggers the intrinsic apoptotic pathway. nih.gov This is evidenced by the downregulation of anti-apoptotic Bcl-2, the upregulation of pro-apoptotic BAD, the release of cytochrome c, and the altered expression of pro-caspases. nih.gov The induction of apoptosis by metformin is often linked to the generation of reactive oxygen species (ROS), as seen in H4IIE hepatocellular carcinoma cells. jst.go.jp

Table 1: Research Findings on Metformin-Induced Apoptosis

| Cell Type | Key Findings | Involved Pathways/Molecules | Citation |

|---|---|---|---|

| Pancreatic Cancer Cells | Induces apoptosis in a time- and dose-dependent manner. | Caspase-3, -8, -9 activation; PARP cleavage. | nih.govtermedia.pl |

| Osteosarcoma Cells | Causes apoptotic characteristics like chromatin condensation and nuclear fragmentation. | Related to cell cycle arrest. | nih.gov |

| Breast Cancer Cells | Induces apoptosis, particularly in nutrient-poor conditions. | AMPK activation. | plos.org |

| Ovarian Cancer Cells | Promotes apoptosis via caspase activation and modulation of Bcl-2 family proteins. | Caspase 3/7; Survivin (BIRC5); Bcl-2, Bcl-xL, Bax, Bad. | termedia.pl |

| Gastric Cancer Cells | Triggers the intrinsic apoptotic pathway. | Bcl-2, BAD, Cytochrome c, Caspases. | nih.gov |

| Hepatocellular Carcinoma | Induces apoptosis through increased oxidative stress. | Reactive Oxygen Species (ROS). | jst.go.jp |

Anti-apoptotic Mechanisms in Contexts of Cellular Stress

In contrast to its pro-apoptotic effects in cancer cells, metformin hydrochloride can exert protective, anti-apoptotic effects in various non-cancerous cells, particularly under conditions of cellular stress such as hyperglycemia, oxidative stress, and ischemia. nih.gov

In cardiomyocytes, metformin has been shown to reduce the production of pro-apoptotic proteins while increasing anti-apoptotic proteins, thereby decreasing the percentage of apoptotic cells. portlandpress.com This protective effect is associated with the activation of AMPK. portlandpress.com Similarly, metformin reduces programmed cell death in endothelial cells subjected to hyperglycemic conditions. nih.gov

Metformin's ability to mitigate oxidative stress is a key component of its cytoprotective action. nih.govmdpi.com It can reduce oxidative stress by partially inhibiting mitochondrial complex I and activating the Nrf2 transcription factor, which controls antioxidant defenses. nih.govmdpi.com By enhancing the cell's capacity to handle oxidative damage, metformin helps prevent the initiation of apoptosis. nih.gov For instance, in multipotent stromal stem cells, metformin's anti-apoptotic effect is associated with reduced ROS activity, which enhances cell proliferation and survival. nih.gov These mechanisms suggest that metformin can bolster cellular resilience in the face of metabolic and oxidative challenges. nih.gov

Cell Cycle Arrest Phenomena

A significant mechanism through which metformin hydrochloride exerts its anti-proliferative effects is the induction of cell cycle arrest, primarily at the G0/G1 phase. plos.orgnih.govtandfonline.com This halt in cell cycle progression prevents cells from replicating their DNA and dividing, thereby controlling proliferation.

This phenomenon has been observed across a wide range of cancer cell types. In breast cancer cells (MCF-7), metformin treatment leads to an increase in the proportion of cells in the G0/G1 phase, from approximately 61% to 72%, with a corresponding decrease in the S phase population. plos.orgnih.gov This arrest is often accompanied by the downregulation of key G1-phase proteins like cyclin D1 and E2F1. tandfonline.comnih.gov The reduction in cyclin D1 allows for the release of CDK inhibitors, such as p27Kip1 and p21Cip1, which then bind to and inhibit cyclin E/CDK2 complexes, effectively blocking the transition from G1 to S phase. nih.gov

Similar effects are seen in lung cancer cells, where metformin induces G1 arrest by suppressing the expression of E2F8. nih.gov In pancreatic cancer cells, G1 arrest is caused by the upregulation of p27, which is partly achieved through the metformin-induced downregulation of an oncogenic microRNA, miR-221. plos.org In esophageal squamous cell carcinoma (ESCC), metformin-induced G0/G1 arrest involves the downregulation of cyclinD1 and the upregulation of p53, p21CIP1, and p27KIP1. plos.org Studies on renal cancer cells (A498) and multiple myeloma cells also confirm a dose-dependent G0/G1 phase arrest. nih.govspringermedizin.despandidos-publications.com

While G1 arrest is the most commonly reported effect, some studies have noted arrest at other phases. For example, in human osteosarcoma cells, metformin was found to induce cell cycle arrest at the G2/M phase. nih.gov

Table 2: Mechanisms of Metformin-Induced Cell Cycle Arrest

| Cell Type | Cell Cycle Phase | Key Molecular Changes | Citation |

|---|---|---|---|

| Breast Cancer | G0/G1 | ↓ Cyclin D1, ↓ E2F1, ↑ p27Kip1, ↑ p21Cip1 | tandfonline.comnih.gov |

| Lung Cancer | G1 | ↓ E2F8 | nih.gov |

| Pancreatic Cancer | G1 | ↓ miR-221, ↑ p27 | plos.org |

| Esophageal Squamous Cell Carcinoma | G0/G1 | ↓ Cyclin D1, ↑ p53, ↑ p21CIP1, ↑ p27KIP1 | plos.org |

| Multiple Myeloma | G0/G1 | Activation of AMPK, repression of mTORC1/2 | nih.govspringermedizin.de |

| Osteosarcoma | G2/M | ↑ p21 | nih.gov |

Cellular Senescence and Anti-aging Mechanisms

Metformin hydrochloride influences cellular senescence, a state of irreversible cell cycle arrest that contributes to aging and age-related diseases. Its effects are complex, involving the modulation of the inflammatory phenotype of senescent cells and demonstrating anti-aging properties in various model organisms.

Impact on Senescence-Associated Secretory Phenotype (SASP)

Cellular senescence is often accompanied by the Senescence-Associated Secretory Phenotype (SASP), where senescent cells secrete a complex mixture of pro-inflammatory cytokines, chemokines, and growth factors. thno.org This can create a chronic inflammatory microenvironment that promotes aging and disease. Metformin has been shown to inhibit the SASP, an activity that contributes to its anti-aging and anti-cancer effects. nih.govfrontiersin.org

In various cell types, including fibroblasts and endothelial cells, metformin suppresses the expression of multiple inflammatory genes that constitute the SASP. nih.govnih.gov This effect is mediated, at least in part, by interfering with the activation of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) transcription factor. nih.govmcgill.ca Metformin prevents the translocation of NF-κB to the nucleus and inhibits the phosphorylation of IKKα/β and IκB, which are necessary steps for NF-κB activation. nih.govmcgill.ca This inhibition of the NF-κB pathway appears to be a central mechanism for metformin's anti-SASP activity. nih.govfrontiersin.org For example, in senescent endothelial cells, metformin decreases the secretion of SASP factors like IL-6 and TNF-α. nih.gov Similarly, it inhibits the production of IFN-γ in senescent CD8+ T cells. springermedizin.de By dampening this pro-inflammatory phenotype, metformin is considered a "senostatic" or "senomorphic" agent, which modulates the function of senescent cells to mitigate their harmful effects. frontiersin.orgresearchgate.net

Rejuvenation of Specific Progenitor Cells

Metformin has demonstrated the capacity to promote the activity of certain progenitor and stem cell populations, suggesting a role in tissue rejuvenation and repair. A notable area of research is its effect on neural stem cells (NSCs) and neural precursor cells (NPCs). wjgnet.comjwatch.org

Studies have shown that metformin can stimulate the proliferation and neuronal differentiation of adult murine and human neural stem cells in culture. wjgnet.comjwatch.org It achieves this by activating an atypical protein kinase C–CREB-binding protein (aPKC–CBP) pathway, which is essential for neurogenesis. jwatch.orgstemcell.com In live mice, administration of metformin was found to enhance the formation of new neurons in the hippocampus, a brain region critical for learning and memory, and this was associated with improved performance in spatial memory tasks. jwatch.orgstemcell.com Metformin appears to act on multiple stages of adult neural stem cell development, promoting not only proliferation and self-renewal but also their subsequent differentiation into neurons. nih.gov This suggests its potential to harness the brain's own repair mechanisms. utoronto.ca

Beyond neural cells, metformin has also been shown to improve the function of vascular endothelial cells and promote neovascularization by targeting stem and progenitor cells. wjgnet.com

Lifespan Extension in Model Organisms

The anti-aging properties of metformin are supported by studies in several model organisms, where it has been shown to extend lifespan and healthspan. nih.govnih.gov

The roundworm Caenorhabditis elegans is a widely used model for aging research. Multiple studies have demonstrated that metformin treatment extends the lifespan of C. elegans. nih.govelifesciences.orgnih.gov For instance, concentrations of 25 mM and 50 mM metformin increased the mean lifespan of the worms by 18% and 36%, respectively. nih.govfrontiersin.org The mechanisms behind this lifespan extension are multifaceted. Some evidence suggests metformin mimics a state of dietary restriction. nih.govelifesciences.org Other studies point to the importance of mitohormesis, a process where a mild increase in reactive oxygen species (ROS) production within mitochondria leads to a net increase in stress resistance and longevity. pnas.org This process involves the peroxiredoxin PRDX-2. pnas.org The lifespan-extending effects in C. elegans have also been linked to the activation of the AMPK pathway and alterations in the metabolism of folate and methionine in the bacteria that the worms consume. nih.govnih.gov

In rodents, metformin has also been shown to extend the healthy lifespan. nih.gov These findings in model organisms, coupled with observations of reduced all-cause mortality in diabetic patients taking metformin, have spurred significant interest in its potential as a human anti-aging therapy. nih.govfrontiersin.org

**Table 3: Lifespan Extension by Metformin in *C. elegans***

| Metformin Concentration | Mean Lifespan Extension (%) | Proposed Mechanism(s) | Citation |

|---|---|---|---|

| 25 mM | 18% | Altered microbial folate/methionine metabolism | nih.gov |

| 50 mM | 36% | Dietary restriction mimicry, AMPK activation, Mitohormesis | nih.govnih.govfrontiersin.orgpnas.org |

| 70 mM | 41% | DAF-16/FOXO-independent pathway | frontiersin.org |

Stem Cell Biology and Differentiation

Metformin hydrochloride has been shown to impact the fate of various stem cell populations, influencing their differentiation into specific lineages, modulating their immunoregulatory functions, and controlling their states of quiescence and proliferation. nih.govwjgnet.com

Mesenchymal Stem Cell Differentiation: Osteogenic and Adipogenic Lineages

Metformin hydrochloride plays a pivotal role in directing the differentiation of mesenchymal stem cells (MSCs), promoting bone formation while inhibiting fat cell development. wjgnet.comresearchgate.net This dual action is critical in maintaining skeletal integrity and has implications for regenerative medicine.

Numerous studies have demonstrated that metformin promotes the differentiation of MSCs into osteoblasts, the cells responsible for bone formation. wjgnet.com This is evidenced by increased activity of alkaline phosphatase, enhanced mineral deposition, and the upregulation of key osteoblast marker genes such as runt-related transcription factor 2 (Runx2) and osteopontin (B1167477) (OPN). wjgnet.com The underlying mechanisms primarily involve the activation of the adenosine (B11128) 5′-monophosphate-activated protein kinase (AMPK) signaling pathway and the regulation of the Runx2-related signaling pathway. wjgnet.com For instance, research on human bone marrow stromal cells (hBMSCs) revealed that metformin fosters osteogenic differentiation through the Twist1/Runx2 signaling pathway. wjgnet.com

Conversely, metformin hydrochloride has been found to suppress the differentiation of MSCs into adipocytes, the cells that store fat. wjgnet.com This inhibition is characterized by a decrease in lipid droplet formation and the downregulation of adipocyte-specific genes, including peroxisome proliferator-activated receptor gamma (PPARγ). wjgnet.comresearchgate.net By inhibiting PPARγ, metformin shifts the balance of MSC differentiation away from the adipogenic lineage and towards the osteogenic lineage. researchgate.net This reciprocal regulation underscores the potential of metformin to influence tissue regeneration and combat conditions associated with an imbalance in these differentiation pathways. wjgnet.comresearchgate.net

The effect of metformin on osteogenic differentiation can be influenced by factors such as the origin of the cells and the concentration of the compound. wjgnet.com For example, optimal concentrations for promoting osteogenic differentiation have been found to differ between periodontal ligament stem cells (PDLSCs) and bone marrow-derived MSCs. wjgnet.com

Neural Stem and Progenitor Cell Regulation

Metformin hydrochloride has emerged as a significant regulator of neural stem and progenitor cells (NSPCs), demonstrating the ability to promote their proliferation and differentiation into mature neural cells. wjgnet.comnih.gov This has generated considerable interest in its potential for treating neurodegenerative diseases and promoting neural repair following injury. wjgnet.com

Research has shown that metformin can stimulate the generation of new neurons, a process known as neurogenesis, both in laboratory settings (in vitro) and in living organisms (in vivo). stemcell.com The mechanism behind this effect is linked to the activation of the atypical protein kinase C (aPKC)-CBP pathway. nih.govstemcell.com Studies on human bone marrow stromal cells (hBMSCs) have indicated that metformin promotes neuronal differentiation and the growth of neurites by activating AMPK. wjgnet.com This is accompanied by an increased expression of neuron-specific genes. wjgnet.com

Furthermore, metformin has been observed to have pleiotropic effects in the central nervous system, including the activation of NSPCs and oligodendrocyte progenitor cells (OPCs), which are crucial for the formation of myelin, the protective sheath around nerve fibers. nih.gov It has also been shown to enhance the proliferation and survival of brain-derived NSPCs. nih.gov In the context of spinal cord injury, metformin administration has been linked to the expansion of the NSPC pool and can influence their differentiation profile. nih.gov

Immunomodulatory Properties of Stem Cells

Metformin hydrochloride can enhance the immunomodulatory capabilities of mesenchymal stem cells (MSCs), suggesting its potential in the therapeutic management of autoimmune diseases. nih.govnih.gov MSCs are known for their ability to suppress inflammatory responses and modulate the activity of various immune cells. mcgill.ca

Recent studies have shown that metformin can augment the immunoregulatory functions of adipose-derived MSCs (Ad-MSCs). nih.govnih.govelsevierpure.com This enhancement is characterized by an increased production of anti-inflammatory molecules such as indoleamine 2,3-dioxygenase (IDO), interleukin-10 (IL-10), and transforming growth factor-β (TGF-β). nih.govelsevierpure.com

The underlying mechanism for this enhanced immunomodulatory potential involves the AMPK/mTOR/STAT1 signaling pathway. nih.gov Metformin treatment leads to an increase in the phosphorylation of AMPK and STAT1, while decreasing the phosphorylation of mTOR. nih.gov STAT1 is a critical transcription factor that plays a significant role in the T-cell suppressive function of MSCs. nih.gov By upregulating STAT1, metformin potentiates the ability of MSCs to control excessive immune responses. nih.govnih.gov

Regulation of Stem Cell Quiescence and Proliferation

Metformin hydrochloride has been shown to influence the delicate balance between stem cell quiescence (a state of reversible growth arrest) and proliferation. This regulation is crucial for maintaining stem cell pools and ensuring proper tissue regeneration.

In the context of skeletal muscle, satellite cells, which are the resident stem cells, are typically in a quiescent state. torvergata.itresearchgate.net Upon injury, they become activated to proliferate and differentiate to repair the damaged tissue. torvergata.it Studies have shown that metformin can delay the activation of satellite cells, favoring the maintenance of a quiescent, low metabolic state. torvergata.itresearchgate.net This effect is associated with the inhibition of the ribosome protein S6 (RPS6), a downstream effector of the mTOR signaling pathway. torvergata.itresearchgate.net By delaying their activation and differentiation, metformin may help preserve the satellite cell pool over time. torvergata.it

Conversely, in other contexts, metformin has been shown to enhance the proliferative activity of certain stem cell populations. For example, after a burn injury in mice, metformin was found to increase the proliferative activity of Pax7-positive satellite cells by activating AMPK. nih.gov Similarly, metformin has been shown to improve the proliferative activity and viability of multipotent stromal cells isolated from adipose tissue. mdpi.com This pro-proliferative effect is linked to improved mitochondrial metabolism and the modulation of specific microRNAs associated with cell proliferation and viability. mdpi.com

Endoplasmic Reticulum (ER) Stress Response

The endoplasmic reticulum (ER) is a critical organelle responsible for protein folding and synthesis. When the ER's capacity is overwhelmed, a state known as ER stress occurs, which can trigger a cellular response aimed at restoring homeostasis or inducing cell death if the stress is too severe. nih.govnih.gov Metformin hydrochloride has been shown to modulate the ER stress response, often in a protective manner.

Research in primary rat cardiomyocytes has revealed that metformin selectively activates certain branches of the ER stress signaling pathway. nih.govresearchgate.net Specifically, it activates the PERK-ATF4 pathway, leading to a significant upregulation of CHOP mRNA and protein. nih.govresearchgate.net Interestingly, while CHOP is often considered a mediator of ER stress-induced apoptosis (programmed cell death), its long-term induction by metformin in these cells was not accompanied by apoptosis. nih.govresearchgate.net This suggests that metformin can induce distinct ER stress pathways that may not necessarily lead to cell death and could even be cardioprotective. researchgate.net

In other models, such as in the context of status epilepticus-induced brain injury, metformin has been shown to attenuate ER stress. nih.gov It is hypothesized to reduce brain injury by regulating the PERK-eIF2α-CHOP pathway, thereby inhibiting apoptosis. nih.gov Furthermore, in pancreatic beta cells, metformin has been found to protect against ER stress-induced dysfunction and death by activating the AMP-activated protein kinase (AMPK) and phosphatidylinositol-3 (PI3) kinase pathways. usgs.gov This protective effect was not a result of the unfolded protein response but rather a decrease in the phosphorylation of c-Jun NH2 terminal kinase (JNK). usgs.gov

In aged hearts, which exhibit increased ER stress, metformin treatment has been shown to attenuate this stress, as indicated by decreased levels of CHOP and cleaved ATF6, another marker of ER stress. aging-us.com This reduction in ER stress is linked to improved mitochondrial function. aging-us.com

Reactive Oxygen Species (ROS) Homeostasis and Oxidative Stress Mitigation

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that are natural byproducts of cellular metabolism. While they play roles in cell signaling, excessive ROS can lead to oxidative stress, damaging cells and tissues. nih.gov Metformin hydrochloride has been shown to possess antioxidant properties, helping to maintain ROS homeostasis and mitigate oxidative stress through various mechanisms. nih.govdovepress.com

One of the primary ways metformin exerts its antioxidant effects is through the activation of AMP-activated protein kinase (AMPK). nih.govdovepress.com AMPK activation can improve mitochondrial function and reduce the overproduction of ROS. dovepress.com Metformin also inhibits the mitochondrial respiratory chain complex I, which can decrease the production of endogenous ROS. mcgill.canih.gov

Furthermore, metformin has been shown to inhibit nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403) (NADPH) oxidase, a key enzyme responsible for generating ROS, through an AMPK-dependent pathway. nih.gov By reducing the activity of this enzyme, metformin helps to lower the levels of harmful ROS. nih.gov

The ability of metformin to reduce ROS production and associated DNA damage has been demonstrated in experimental models, highlighting a novel mechanism for its beneficial effects. mcgill.ca

Direct Radical Scavenging

Metformin hydrochloride has demonstrated the capacity to directly scavenge certain reactive oxygen species (ROS). nih.gov Specifically, its interaction with the highly reactive hydroxyl radical (•OH) has been a subject of investigation. nih.govnih.gov Studies utilizing gamma radiolysis to generate ROS have shown that metformin reacts with hydroxyl radicals in a concentration-dependent manner. nih.gov This direct scavenging activity reaches its maximum effect at concentrations of 200 micromol/L or higher under specific experimental conditions. nih.gov The estimated second-order rate constant for the reaction between metformin and the hydroxyl radical is approximately 10(7) L. mol(-1). s(-1). nih.gov

Further computational and experimental studies have corroborated metformin's ability to react with •OH. nih.gov The energy barrier for the •OH-initiated oxidation of metformin is significantly lower than that for its oxidation by molecular oxygen, indicating a much faster and more favorable reaction with the hydroxyl radical. hep.com.cn In contrast, research indicates that metformin does not appear to directly react with or initiate oxidation by superoxide (B77818) radicals ((O2•−)) or hydrogen peroxide (H2O2) in various in vitro settings. nih.govnih.gov This specificity suggests a targeted scavenging action towards the most damaging of the reactive oxygen species.

Antioxidant Enzyme System Regulation (e.g., Superoxide Dismutase)

Beyond direct scavenging, metformin hydrochloride significantly influences cellular redox balance by upregulating endogenous antioxidant enzyme systems. journalrip.com A key pathway involved is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is a primary regulator of cellular antioxidant defenses. mdpi.commdpi.com Metformin has been shown to activate the Nrf2 pathway, leading to the increased expression of several cytoprotective genes and antioxidant enzymes. journalrip.commdpi.comnih.gov

Studies have demonstrated that metformin treatment can lead to:

Increased Superoxide Dismutase (SOD) expression and activity : Metformin has been shown to enhance the activity and expression of SOD, a critical enzyme that catalyzes the dismutation of the superoxide anion into molecular oxygen and hydrogen peroxide. journalrip.combrieflands.com This effect has been observed in various cell and animal models, including mesothelial cells and mouse adipose-derived stem cells. journalrip.com In some contexts, this effect is linked to the activation of AMP-activated protein kinase (AMPK). journalrip.com

Upregulation of Heme Oxygenase-1 (HO-1) : As a downstream target of Nrf2, the expression of HO-1 is boosted by metformin treatment. mdpi.comarvojournals.org

Enhanced Catalase (CAT) and Glutathione (B108866) Peroxidase (GPx) Activity : Research indicates that metformin can increase the activity of catalase, which decomposes hydrogen peroxide, and glutathione peroxidase, which reduces hydrogen peroxide and lipid hydroperoxides. nih.govnih.gov

This regulation of antioxidant enzymes is not always a direct stimulation but can be an indirect consequence of metformin's primary metabolic effects. For instance, in hyperglycemic conditions where antioxidant enzyme expression is typically decreased, metformin's ability to improve metabolic control can indirectly lead to the normalization or enhancement of the antioxidant defense system. mdpi.comnih.gov

Table 1: Effects of Metformin on Antioxidant Enzyme Systems

| Enzyme/Pathway | Effect of Metformin | Associated Mechanisms | References |

|---|---|---|---|

| Nrf2 | Activation/Upregulation | AMPK-dependent and independent pathways | journalrip.commdpi.commdpi.comnih.gov |

| Superoxide Dismutase (SOD) | Increased expression and activity | Nrf2 activation, AMPK activation | journalrip.combrieflands.comnih.gov |

| Heme Oxygenase-1 (HO-1) | Increased expression | Nrf2 pathway activation | mdpi.comarvojournals.org |

| Catalase (CAT) | Increased activity | AMPK-dependent pathways | nih.govnih.gov |

| Glutathione Peroxidase (GPx) | Increased activity | Not fully elucidated | nih.gov |

Inhibition of Mitochondrial ROS Production

The mitochondria, particularly the electron transport chain (ETC), are a primary source of endogenous ROS production. Metformin's best-characterized molecular action is the partial and specific inhibition of mitochondrial respiratory chain Complex I (NADH:ubiquinone oxidoreductase). portlandpress.comnih.govfrontiersin.org This inhibition is central to its effects on cellular ROS homeostasis.

Reduction of ROS from Reverse Electron Transport (RET) : Under conditions where substrates like succinate (B1194679) fuel the ETC, electrons can flow backward through Complex I, a process known as RET, which is a significant source of superoxide production. Metformin has been shown to specifically decrease ROS production driven by RET. frontiersin.orgnih.gov By inhibiting Complex I, metformin curtails this backward flow of electrons, thereby reducing the generation of superoxide from the IQ site of the complex. frontiersin.org

Modulation of ROS from Forward Electron Flow : During forward electron flow (e.g., with substrates like glutamate-malate), the effect of metformin is more complex. Some studies suggest that by inhibiting Complex I, metformin limits the number of electrons entering the ETC, which in turn reduces the opportunity for electron leakage and subsequent ROS formation at both Complex I and Complex III. researchgate.netelifesciences.org However, other reports indicate that the interaction of metformin with Complex I might, under certain conditions, stimulate ROS production from the complex I flavin site. portlandpress.com This suggests the precise effect on forward electron flow may depend on factors such as substrate availability and the specific cellular environment. portlandpress.compnas.org

The inhibition of Complex I by metformin is considered a mild and reversible action, distinguishing it from potent, irreversible inhibitors like rotenone (B1679576). nih.govelifesciences.org While rotenone inhibits Complex I downstream of the flavin site and stimulates ROS generation, metformin is thought to act upstream, which can lead to an inhibition of ROS generation. elifesciences.org This modulation of mitochondrial bioenergetics and ROS production is a key mechanism through which metformin influences cellular health and longevity. nih.govpnas.org

Preclinical Investigation of Pleiotropic Effects in Animal Models and in Vitro Systems Excluding Human Studies

Anti-cancer Mechanisms

Preclinical evidence strongly suggests that metformin (B114582) possesses anti-cancer properties, acting through both direct and indirect mechanisms to inhibit cancer progression. nih.govnih.gov These effects have been observed across a wide range of cancer types in non-human studies. The primary anti-cancer actions are associated with the inhibition of the mammalian target of rapamycin (B549165) complex 1 (mTORC1), a crucial pathway for cancer cell metabolism, growth, and proliferation. nih.gov

Inhibition of Tumorigenesis and Cell Proliferation in Cell Lines

In vitro studies have consistently demonstrated the capacity of metformin to inhibit the proliferation and growth of various cancer cell lines. This anti-proliferative effect is often dependent on both concentration and duration of exposure. nih.gov For instance, metformin has been shown to significantly inhibit the growth, migration, and invasion of breast cancer cells while inducing apoptosis. jcancer.org Similar inhibitory effects on cell proliferation have been reported in colorectal, pancreatic, glioblastoma, and prostate cancer cell lines. nih.govresearchgate.net

The mechanisms underlying this inhibition often involve cell cycle arrest. researchgate.net In breast cancer cells, metformin has been observed to cause downregulation of cyclin D1, a key regulator of cell cycle progression. nih.gov Studies on colorectal cancer cell lines HCT116 and SW620 have shown that metformin inhibits proliferation in a concentration- and time-dependent manner, with SW620 cells appearing more sensitive. nih.gov

| Cancer Type | Cell Line(s) | Observed Effects | Reference |

|---|---|---|---|

| Breast Cancer | MDA-MB-231, BT549, MCF-7, T-47-D | Inhibited growth, migration, and invasion; induced apoptosis. | jcancer.org |

| Colorectal Cancer | HCT116, SW620, HT-29 | Inhibited proliferation and colony formation in a concentration and time-dependent manner. | nih.govpreprints.org |

| Glioblastoma | U87, U251, LN18, SF767 | Decreased proliferation, cell cycle arrest (G1 phase), induced apoptosis and cell death. | researchgate.net |

| Pancreatic Cancer | PANC-1, MiaPaCa-2 | Inhibited mitogenic signaling and growth. | nih.gov |

| Prostate Cancer | Not specified | Inhibited cell proliferation via enhancement of DNA-damage-inducible transcript 4 protein (DDIT4). | nih.gov |

Modulatory Effects on Cancer Cell Metabolism

Metformin fundamentally alters cancer cell metabolism, primarily by targeting mitochondrial function. nih.gov It is known to inhibit mitochondrial respiratory chain complex I, which leads to a decrease in ATP production and cellular respiration. preprints.orgnih.gov This energy deficit triggers the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. preprints.orgfrontiersin.org

Activated AMPK, in turn, inhibits the mTOR pathway, a critical signaling network that promotes protein synthesis and cell growth. nih.gov This inhibition is a key component of metformin's anti-proliferative action. mdpi.com Furthermore, by disrupting mitochondrial function, metformin counteracts the Warburg effect, a phenomenon where cancer cells favor anaerobic glycolysis even in the presence of oxygen. mdpi.comnih.gov It can reduce the production of lactate (B86563) and encourage a shift back towards more normal energy production processes. wirelesslifesciences.orglearntobeatcancer.org This disruption of the hypoxia-driven Warburg metabolism is a significant aspect of its anti-cancer mechanism. wirelesslifesciences.org

Anti-cancer Immunity Modulation in Preclinical Models

Beyond its direct effects on cancer cells, metformin has been shown to modulate the host's anti-tumor immune response. nih.gov Preclinical studies indicate that metformin can enhance the efficacy of the immune system in recognizing and eliminating tumor cells. nih.gov It influences various immune cells within the tumor microenvironment (TME). nih.govresearchgate.net